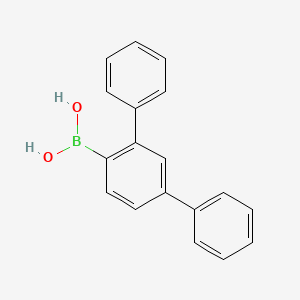

2,4-(Diphenyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-(ジフェニル)フェニルボロン酸は、2位と4位にフェニル基が置換したフェニル環にボロン酸基が結合した有機ホウ素化合物です。 この化合物は、有機合成、特に鈴木・宮浦カップリング反応における有用性で知られているボロン酸ファミリーに属しています .

2. 製法

合成経路と反応条件

2,4-(ジフェニル)フェニルボロン酸の合成は、通常、臭化フェニルマグネシウムとホウ酸トリメチルを反応させ、その後加水分解してボロン酸を得る方法で行われます . 別の方法として、ハロゲン化アリールから生成されるフェニル金属中間体を、求電子性のホウ酸塩で捕捉する方法があります .

工業的製法

ボロン酸の工業的製法では、通常、パラジウム触媒を用いた大規模な鈴木・宮浦カップリング反応が用いられます。この反応は、ボロン酸とハロゲン化物のトランスメタル化を伴います . 反応条件は一般的に穏やかで環境負荷が少なく、大規模合成に適しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-(Diphenyl)phenylboronic acid typically involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method involves the use of electrophilic borates to trap phenylmetal intermediates from phenyl halides .

Industrial Production Methods

Industrial production methods for boronic acids often utilize large-scale Suzuki-Miyaura coupling reactions, which are catalyzed by palladium and involve the transmetalation of boronic acids with halides . The reaction conditions are generally mild and environmentally benign, making them suitable for large-scale synthesis.

化学反応の分析

反応の種類

2,4-(ジフェニル)フェニルボロン酸は、次のようなさまざまな反応を起こします。

酸化: ボロン酸基は酸化されてフェノールになります。

還元: 還元反応により、ボロン酸はボランに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過ホウ酸ナトリウムなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物

酸化: フェノール

還元: ボラン

置換: ビアリール化合物

4. 科学研究における用途

2,4-(ジフェニル)フェニルボロン酸は、科学研究において幅広い用途があります。

科学的研究の応用

2,4-(Diphenyl)phenylboronic acid has a wide range of applications in scientific research:

作用機序

鈴木・宮浦カップリングにおける2,4-(ジフェニル)フェニルボロン酸の作用機序は、ボロン酸とパラジウム触媒のトランスメタル化、それに続く還元的脱離により目的のビアリール生成物が生成されることを含みます . ボロン酸基は求核剤として作用し、パラジウム中心に有機基を転移させる .

6. 類似化合物の比較

類似化合物

フェニルボロン酸: フェニル基が1つだけのより単純なボロン酸.

2-フェノキシフェニルボロン酸: フェニル基の代わりにフェノキシ基を持つ.

ジフェニルボリン酸: ホウ素に2つのフェニル基が結合している.

独自性

2,4-(ジフェニル)フェニルボロン酸は、その特異的な置換パターンにより、化学反応において独特の反応性と選択性を示します。 その構造は、より単純なボロン酸と比較して、より複雑なビアリール化合物の形成を可能にする .

類似化合物との比較

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a single phenyl group.

2-Phenoxyphenylboronic acid: Contains a phenoxy group instead of a phenyl group.

Diphenylborinic acid: Features two phenyl groups attached to boron.

Uniqueness

2,4-(Diphenyl)phenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its structure allows for the formation of more complex biaryl compounds compared to simpler boronic acids .

特性

分子式 |

C18H15BO2 |

|---|---|

分子量 |

274.1 g/mol |

IUPAC名 |

(2,4-diphenylphenyl)boronic acid |

InChI |

InChI=1S/C18H15BO2/c20-19(21)18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,20-21H |

InChIキー |

YBCUDQAIIXWIIR-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。